molecular formula C14H19F2NO3 B2933497 2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine CAS No. 2411223-88-4

2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine

Cat. No.: B2933497
CAS No.: 2411223-88-4
M. Wt: 287.307
InChI Key: WUFJAIAXCVNWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine is a novel synthetic phenethylamine derivative supplied for scientific research purposes. This compound is of significant research interest due to its structural features, which combine a 2,2-difluorocyclopropyl methoxy group at the 4-position with the classic 2,5-dimethoxyphenethylamine scaffold, a framework known for 5-HT2A receptor activity . As a scaline analog, its core structure is related to well-characterized research compounds such as escaline and cyclopropylmescaline . The incorporation of fluorine atoms and a cyclopropyl ring is a strategy often employed in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity at target receptors, making it a valuable tool for structure-activity relationship (SAR) studies . Based on its structural kinship, this chemical is primarily investigated in vitro for its pharmacological profile at serotonin receptor subtypes, particularly the 5-HT2A receptor . Research on such compounds aims to elucidate the molecular mechanisms of psychedelic phenethylamines and explore potential connections between receptor signaling pathways and psychoactive effects . This product is intended for use in controlled laboratory settings only. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or personal use of any kind. Researchers handling this compound should adhere to all applicable laws and institutional safety guidelines.

Properties

IUPAC Name

2-[4-[(2,2-difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO3/c1-18-11-5-9(3-4-17)6-12(19-2)13(11)20-8-10-7-14(10,15)16/h5-6,10H,3-4,7-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFJAIAXCVNWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2CC2(F)F)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine is a member of the phenethylamine class, notable for its potential biological activity. This article explores its pharmacological properties, biological effects, and relevant case studies, emphasizing its interaction with serotonin receptors and other biological pathways.

Chemical Structure and Properties

  • Molecular Formula : C17H22F2N1O3
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 205448-64-2

The compound features a difluorocyclopropyl group attached to a methoxy-substituted phenyl ring, which is crucial for its biological activity. The presence of methoxy groups at the 3 and 5 positions enhances lipophilicity, potentially influencing receptor binding.

Research indicates that compounds similar to this compound often act as serotonin receptor agonists , particularly at the 5-HT2A receptor . This receptor is implicated in various neuropsychiatric conditions and mediates hallucinogenic effects when activated.

Key Findings:

  • Serotonin Receptor Interaction : Agonist activity at 5-HT2A receptors has been documented for structurally related compounds, leading to psychoactive effects .
  • Psychoactive Effects : The structural modifications (e.g., difluorocyclopropyl and methoxy groups) are believed to enhance binding affinity and potency at serotonin receptors .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description
Psychoactivity Induces hallucinogenic effects through serotonin receptor activation
Receptor Binding High affinity for 5-HT2A receptors; potential modulation of dopaminergic pathways
Toxicology Limited data; requires further investigation into safety profiles
Therapeutic Potential Possible applications in treating mood disorders or other psychiatric conditions

Case Studies and Research Findings

  • Psychoactive Properties : A study on related phenethylamines indicated that compounds with similar methoxy substitutions exhibit significant psychoactive effects, supporting the hypothesis that this compound may also have potent psychoactive properties .
  • Serotonin Receptor Studies : Research has shown that small lipophilic substituents on the phenethylamine backbone enhance agonistic activity at serotonin receptors. For instance, compounds with halogen substitutions have been reported to increase potency significantly .
  • Toxicological Insights : While specific case studies on this compound are scarce, similar compounds have been associated with adverse effects due to their potent serotonergic activity. Monitoring for toxicity and side effects is critical in any therapeutic application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 2C-X class of phenethylamines, which share a core structure of a phenyl ring substituted with two methoxy groups (positions 2 and 5) and a variable substituent at position 3. Key differences in substituents and pharmacological profiles are summarized below:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Primary Pharmacological Activity Legal Status
2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine (Target) (2,2-Difluorocyclopropyl)methoxy C₁₅H₂₀F₂NO₃ 300.32 Not fully characterized Unregulated (Research chemical)
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine (Analog) Ethoxy C₁₂H₁₉NO₃ 225.29 Potential serotonin receptor agonist Unregulated
2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine (2C-T-2) Ethylthio C₁₂H₁₉NO₂S 241.35 Hallucinogenic (5-HT₂A agonist) Schedule I (US)
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) Iodo C₁₀H₁₄INO₂ 307.13 Hallucinogenic Schedule I (US)

Pharmacological and Metabolic Differences

  • Substituent Effects : The difluorocyclopropylmethoxy group in the target compound introduces increased lipophilicity compared to ethoxy or alkylthio groups (e.g., 2C-T-2). This may enhance blood-brain barrier penetration but reduce metabolic clearance due to steric hindrance .
  • Receptor Binding: Alkylthio (2C-T-2) and halogenated (2C-I) analogs exhibit high affinity for 5-HT₂A receptors, whereas the ethoxy analog (C₁₂H₁₉NO₃) shows weaker binding in preclinical studies . The target compound’s fluorinated cyclopropane may alter receptor interaction dynamics, though empirical data are lacking.
  • Toxicity: 2C-T-2 and 2C-I are associated with cardiovascular risks (hypertension, tachycardia) and neurotoxicity at high doses . No acute toxicity data are available for the target compound or its ethoxy analog.

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